LY285434 -

LY285434

Catalog Number: EVT-255527
CAS Number:
Molecular Formula: C23H25N5O2
Molecular Weight: 403.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY285434 is a suitable angiotensin II receptor antagonist.
Source and Classification
  • Chemical Name: Lurasidone
  • CAS Number: 367514-88-3
  • Molecular Formula: C28H37ClN4O2S
  • Molecular Weight: 529.1 g/mol
  • Classification: Atypical antipsychotic
Synthesis Analysis

The synthesis of LY285434 involves several key steps that can be optimized for yield and purity. The primary synthetic route includes:

  1. Starting Materials: The synthesis typically begins with appropriate benzisothiazole derivatives.
  2. Multi-Step Process: The process generally involves multiple reactions, including:
    • Cyclization: Formation of the benzisothiazole ring.
    • Alkylation: Introduction of alkyl groups to enhance pharmacological properties.
    • Hydrochloride Salt Formation: Conversion to the hydrochloride form for improved solubility and stability.
  3. Reaction Conditions: The synthesis often requires specific conditions such as temperature control, pH adjustments, and the use of solvents like ethanol or methanol for crystallization.
  4. Purification Methods: Techniques such as recrystallization or chromatography are employed to achieve high purity levels.
Chemical Reactions Analysis

LY285434 undergoes various chemical reactions during its metabolism and in synthetic processes:

  1. Oxidation and Reduction Reactions: These reactions are critical in metabolic pathways where LY285434 is converted into active metabolites.
  2. Substitution Reactions: Commonly involve the introduction of various functional groups that can modify its activity.
  3. Metabolism: Primarily metabolized by cytochrome P450 enzymes (especially CYP3A4), leading to several metabolites that may have therapeutic relevance.

Key Metabolites

The major metabolites include ID14283 and ID20219, which are formed through hydroxylation and other modifications.

Mechanism of Action

The mechanism of action of LY285434 involves:

  1. Dopamine Receptor Antagonism: Primarily targets D2 dopamine receptors, which helps alleviate psychotic symptoms.
  2. Serotonin Receptor Modulation: Acts on 5HT2A receptors, contributing to its efficacy in mood stabilization and reducing side effects associated with dopamine antagonism.
  3. Other Neurotransmitter Systems: May also interact with norepinephrine and glutamate systems, enhancing its therapeutic profile.

This multi-receptor activity distinguishes LY285434 from other antipsychotics and contributes to its effectiveness in treating both schizophrenia and bipolar disorder.

Physical and Chemical Properties Analysis

LY285434 exhibits several important physical and chemical properties:

  1. Appearance: Typically appears as a white to off-white solid.
  2. Solubility: Highly soluble in organic solvents like ethanol; moderate solubility in water.
  3. Stability: Maintains stability under controlled conditions, which is crucial for therapeutic applications.
  4. Elimination Half-Life: Approximately 18 hours in humans, with peak plasma concentrations reached within 1–3 hours post-administration.

These properties are critical for its formulation in pharmaceutical preparations.

Applications

LY285434 has a wide range of applications in scientific research and clinical settings:

  1. Psychiatric Treatment: Primarily used for managing schizophrenia and bipolar disorder.
  2. Research Applications: Investigated for potential use in other psychiatric conditions due to its unique receptor profile.
  3. Pharmacological Studies: Used as a reference compound in studies examining the effects of atypical antipsychotics on neurotransmitter systems.
Introduction to LY285434 in Contemporary Research

LY285434 (CAS 159748-08-0) is a selective angiotensin II receptor antagonist investigated for its potential in modulating the renin-angiotensin-aldosterone system (RAAS). As a member of the "sartan" class, it shares core structural features with established agents like valsartan but exhibits distinct molecular modifications that influence its receptor binding and selectivity. Research focuses on its mechanism as an AT1 receptor blocker, positioning it as a candidate for cardiovascular and metabolic disorders, though clinical applications remain exploratory [2] [3].

Historical Context and Discovery Milestones

LY285434 emerged during the 1990s–2000s, a period marked by intensive development of biphenyl tetrazole compounds targeting hypertension. Its synthesis (MedChemExpress HY-U00202) was disclosed alongside analogs probing structure-activity relationships in angiotensin II inhibition. Key milestones include:

  • Patent Landscape: Early patents (e.g., WO2011134019A1) detailed biphenyl tetrazole derivatives with variable alkyl linkers and heterocycles, culminating in LY285434’s heptanoic acid bridge [1].
  • Structural Innovation: Replacement of classical imidazole rings with a novel N-pentanoic acid-substituted triazole core enhanced AT1 binding specificity [2].
  • Molecular Optimization: Introduction of a linear heptyl chain (C7H15) improved lipid solubility versus shorter-chain analogs like losartan, potentially enhancing tissue penetration [5].

Table 1: Key Chemical Properties of LY285434

PropertyValue
CAS Number159748-08-0
Molecular FormulaC23H25N5O2
Molecular Weight403.48 g/mol
Key Structural FeaturesBiphenyl-tetrazole, heptanoic acid linker, triazole ring
Primary TargetAngiotensin II type 1 (AT1) receptor [2]

Position within Structural and Functional Analogues

LY285434 belongs to a structural continuum of sartans characterized by biphenyl tetrazole motifs but diverges through unique modifications:

  • Biphenyl Tetrazole Scaffold: Like valsartan (US9388134B2), it retains the 2'-(1H-tetrazol-5-yl)biphenyl segment critical for ionic interaction with AT1 receptors. This moiety anchors competitive displacement of angiotensin II [5] [6].
  • Linker Flexibility: Its heptanoic acid spacer (vs. valsartan’s valeryl chain) extends the distance between the biphenyl and triazole groups. This may alter binding pocket access, as suggested by molecular docking studies [1] [5].
  • Heterocyclic Variations: The imidazole-like triazole core (vs. losartan’s imidazole) modulates electronic properties. Nitrogen positioning influences hydrogen bonding with residues like His256 in AT1 [2].

Table 2: Structural Comparison with Analogous Angiotensin II Antagonists

CompoundCore HeterocycleLinker StructureBinding Affinity (AT1)
LY285434Triazole-(CH2)6COOHNot fully characterized (research phase)
ValsartanTetrazole-imidazole-CO-NH-CH(COOH)-(CH2)2-High (IC50 ~2 nM)
LosartanImidazole-CH2-imidazoleModerate (IC50 ~20 nM) [1] [5] [6]

Functionally, LY285434’s design balances steric bulk and polarity. The elongated alkyl chain may reduce renal clearance compared to candesartan, while the carboxylate enables salt formation for solubility tuning—a strategy seen in prodrugs like candesartan cilexetil [5] [6]. However, its functional synergy with natriuretic peptides or statins (as in WO2007051007A2) remains unexplored, distinguishing it from combination agents like sacubitril/valsartan [4].

Properties

Product Name

LY285434

IUPAC Name

2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic acid

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C23H25N5O2/c1-2-3-4-5-10-21(23(29)30)28-14-13-17-15-16(11-12-20(17)28)18-8-6-7-9-19(18)22-24-26-27-25-22/h6-9,11-15,21H,2-5,10H2,1H3,(H,29,30)(H,24,25,26,27)

InChI Key

FCWWQZQDBUMEJF-UHFFFAOYSA-N

SMILES

CCCCCCC(C(=O)O)N1C=CC2=C1C=CC(=C2)C3=CC=CC=C3C4=NNN=N4

Canonical SMILES

CCCCCCC(C(=O)O)N1C=CC2=C1C=CC(=C2)C3=CC=CC=C3C4=NNN=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.